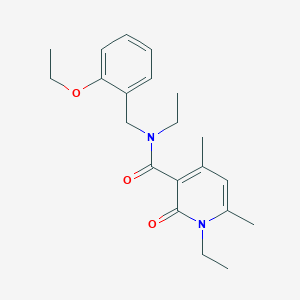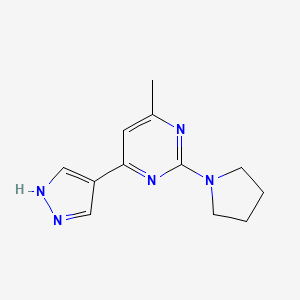![molecular formula C16H27N5 B3817802 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B3817802.png)
1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)
Overview
Description
1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate), also known as ETP-46464, is a compound that has been of interest to the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells, as well as the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells, the reduction of inflammation and oxidative stress, and the protection of neurons from damage in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) in lab experiments is its potential therapeutic applications in the treatment of various diseases. Additionally, 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) has been shown to have low toxicity in animal models. However, one of the limitations of using 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Future Directions
There are several future directions for research on 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate), including the investigation of its mechanism of action, the optimization of its use in therapeutic applications, and the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to evaluate the safety and efficacy of 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) in human clinical trials.
Scientific Research Applications
1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and inflammation. Studies have demonstrated that 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5/c1-2-14-13-15(20-11-6-7-17-8-12-20)19-16(18-14)21-9-4-3-5-10-21/h13,17H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHGFDZROOZYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCCC2)N3CCCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[benzyl(methyl)amino]-3-{4-[(cyclohexylamino)methyl]phenoxy}-2-propanol](/img/structure/B3817723.png)
![1-(1-{1-[3-(2-furyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B3817728.png)

![N-ethyl-6-(4-methoxy-1-piperidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B3817742.png)
![N-[3-(3-ethylphenoxy)propyl]-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3817747.png)

![4-methoxy-N-[(5-methoxy-1H-benzimidazol-2-yl)methyl]-4-methylpentan-2-amine](/img/structure/B3817760.png)
![ethyl {4-[(6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]morpholin-3-yl}acetate](/img/structure/B3817762.png)
![(3aS*,6aS*)-2-(cyclopropylcarbonyl)-5-(isobutoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B3817763.png)
![8-[(2'-methoxybiphenyl-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3817778.png)

![2-(3-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3817793.png)
![3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B3817803.png)
![ethyl 4-{[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B3817815.png)